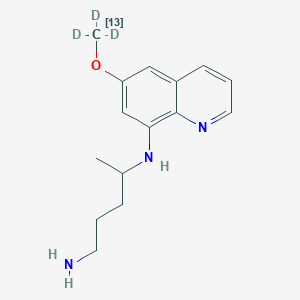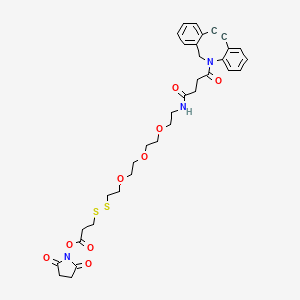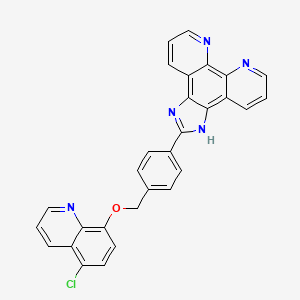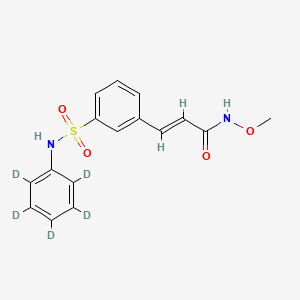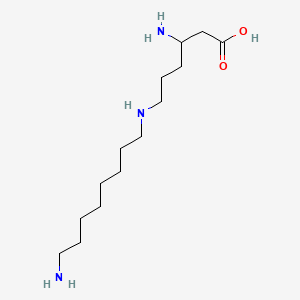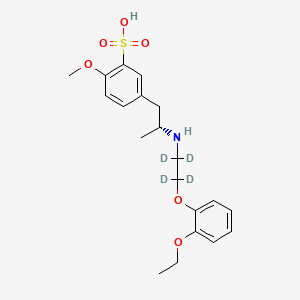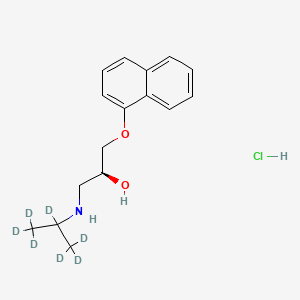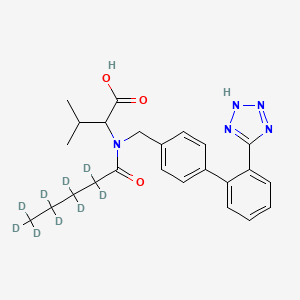
Dihydro Daidzein-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrodaidzein-d6 is a deuterated derivative of dihydrodaidzein, an isoflavone metabolite derived from daidzein. Isoflavones are naturally occurring compounds found in soybeans and other legumes. Dihydrodaidzein-d6 is used in scientific research to study the metabolic pathways and biological effects of isoflavones, particularly in the context of human health and disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydrodaidzein-d6 can be synthesized through the reduction of daidzein using deuterium-labeled reducing agents. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the double bond in daidzein, resulting in the formation of dihydrodaidzein-d6 .
Industrial Production Methods
Industrial production of dihydrodaidzein-d6 typically involves large-scale synthesis using similar reduction methods. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The use of deuterium-labeled compounds in industrial settings is often driven by the demand for isotopically labeled standards in analytical chemistry and pharmacokinetic studies .
Análisis De Reacciones Químicas
Types of Reactions
Dihydrodaidzein-d6 undergoes various chemical reactions, including:
Oxidation: Dihydrodaidzein-d6 can be oxidized to form daidzein or other oxidized metabolites.
Reduction: Further reduction of dihydrodaidzein-d6 can lead to the formation of tetrahydrodaidzein.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Deuterium gas (D2) and palladium on carbon (Pd/C) are commonly used for reduction reactions.
Substitution: Reagents such as methyl iodide (CH3I) or acetic anhydride (C4H6O3) are used for substitution reactions.
Major Products Formed
Oxidation: Daidzein and other oxidized metabolites.
Reduction: Tetrahydrodaidzein.
Substitution: Methylated or acetylated derivatives of dihydrodaidzein-d6.
Aplicaciones Científicas De Investigación
Dihydrodaidzein-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of isoflavones.
Biology: Investigated for its role in modulating biological processes such as hormone regulation and antioxidant activity.
Medicine: Studied for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and osteoporosis.
Industry: Utilized in the development of functional foods and dietary supplements enriched with isoflavones.
Mecanismo De Acción
Dihydrodaidzein-d6 exerts its effects through various molecular targets and pathways. It is known to interact with estrogen receptors, mimicking the action of estrogen and modulating hormonal activity. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. The compound also influences signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a role in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Daidzein: The precursor of dihydrodaidzein-d6, found in soybeans and other legumes.
Genistein: Another isoflavone with similar biological activities.
Equol: A metabolite of daidzein with higher estrogenic activity.
Dihydrogenistein: A reduced form of genistein with similar properties.
Uniqueness
Dihydrodaidzein-d6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a distinct advantage in analytical chemistry and pharmacokinetic research, enabling researchers to differentiate between endogenous and exogenous sources of the compound .
Propiedades
Fórmula molecular |
C15H12O4 |
|---|---|
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/i1D,2D,3D,4D,5D,7D |
Clave InChI |
JHYXBPPMXZIHKG-UMCLXPAOSA-N |
SMILES isomérico |
[2H]C1=CC2=C(C(=C1O)[2H])OCC(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] |
SMILES canónico |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



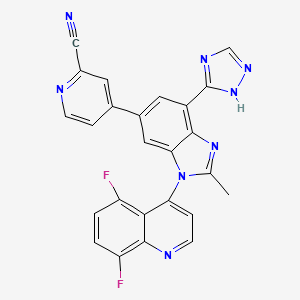

![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
